molecular formula C7H11BrO2 B2963862 Ethyl 2-bromocyclobutane-1-carboxylate CAS No. 2983-89-3

Ethyl 2-bromocyclobutane-1-carboxylate

Cat. No.: B2963862
CAS No.: 2983-89-3
M. Wt: 207.067
InChI Key: NVYFOAIDPCMXGS-UHFFFAOYSA-N
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Description

Ethyl 2-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a brominated ester derivative of cyclobutanecarboxylic acid. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromocyclobutane-1-carboxylate can be synthesized through the bromination of ethyl cyclobutanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that subsequently react with the cyclobutane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent (e.g., ethanol) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed:

    Nucleophilic Substitution: Ethyl 2-hydroxycyclobutane-1-carboxylate or ethyl 2-aminocyclobutane-1-carboxylate.

    Reduction: Ethyl cyclobutanecarboxylate.

    Oxidation: Cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-bromocyclobutane-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromocyclobutane-1-carboxylate is unique due to the position of the bromine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, particularly in the formation of cyclobutane derivatives with various functional groups .

Properties

IUPAC Name

ethyl 2-bromocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFOAIDPCMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2983-89-3
Record name ethyl 2-bromocyclobutane-1-carboxylate
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